N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a trifluoromethyl group, a dimethylamino group, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps. One common approach is the condensation of 4-(dimethylamino)-6-methylpyrimidin-2-amine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The dimethylamino and pyrimidinyl groups can form hydrogen bonds and other interactions with target proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-3-(trifluoromethyl)benzamide: Similar in structure but lacks the dimethylamino and pyrimidinyl groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl group but has a different core structure and functional groups.
Uniqueness
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl, dimethylamino, and pyrimidinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H20F3N5O |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H20F3N5O/c1-13-12-18(29(2)3)28-20(25-13)27-15-10-8-14(9-11-15)26-19(30)16-6-4-5-7-17(16)21(22,23)24/h4-12H,1-3H3,(H,26,30)(H,25,27,28) |
InChI Key |
KBJKRNWYPKNRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C)C |
Origin of Product |
United States |
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